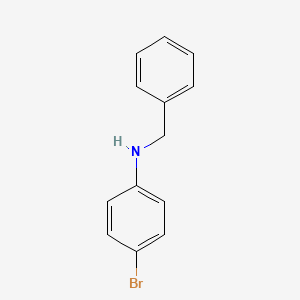

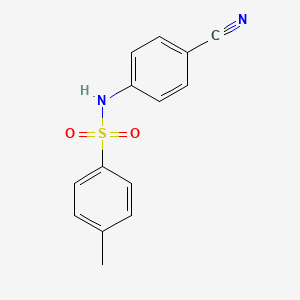

n-(4-Cyanophenyl)-4-methylbenzenesulfonamide

Overview

Description

N-(4-Cyanophenyl)-4-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule drug that has gained significant attention in the field of cancer research. It is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Scientific Research Applications

Biological Activity

n-(4-Cyanophenyl)-4-methylbenzenesulfonamide: derivatives, such as thioureas, are known for their wide range of biological activities. They exhibit antibacterial and antifungal properties , which are essential in the development of new pharmaceuticals. Additionally, they have been found to have plant protection regulating activities, which can be crucial in agriculture .

Analytical Chemistry

These compounds have been utilized as ligands in the extraction, separation, and determination of heavy metals like iron and zinc ions. Their ability to form stable complexes with metal ions makes them valuable in analytical applications, including the development of ion-selective electrodes for environmental control .

Chemosensors

The derivatives of n-(4-Cyanophenyl)-4-methylbenzenesulfonamide have been employed as chemosensors for anions such as fluoride, cyanide, and acetate. They are also used as potentiometric sensors for heavy metals, which is significant in detecting and quantifying trace amounts of these substances in various samples .

Electrochemistry

Cyclic voltammetric (CV) experiments have been conducted on these compounds to study the electrochemical behavior of functional groups like nitro and cyano. This research is vital for understanding redox reactions and designing new materials for electronic devices .

Crystallography

The crystal structure of these compounds has been determined using X-ray single-crystal techniques. Understanding the molecular and crystal structure is fundamental for the design of materials with specific properties and functions .

Organic Synthesis

n-(4-Cyanophenyl)-4-methylbenzenesulfonamide: derivatives are used in the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins. These scaffolds are key intermediates in the production of various pharmaceuticals .

Mechanism of Action

Target of Action

N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth . .

Mode of Action

Sulfonamides, in general, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This results in the inhibition of bacterial growth.

Biochemical Pathways

As a sulfonamide derivative, it may interfere with the folic acid synthesis pathway in bacteria, leading to the inhibition of bacterial growth .

Result of Action

As a sulfonamide derivative, it may inhibit bacterial growth by interfering with the synthesis of folic acid .

properties

IUPAC Name |

N-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQVYEMQVKDXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292973 | |

| Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56768-53-7 | |

| Record name | NSC86607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.